molecular formula C15H16FNO2S B5728894 N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide

N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide

Cat. No. B5728894
M. Wt: 293.4 g/mol
InChI Key: HKBFTRQFZJDJBS-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide, also known as FEBMS, is a chemical compound that has been extensively researched for its potential applications in various fields. It is a sulfonamide derivative that exhibits interesting properties such as anti-inflammatory, analgesic, and antipyretic effects.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various diseases such as arthritis, fever, and pain. In agriculture, N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide has been tested for its ability to increase crop yield and enhance plant growth. In materials science, N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide has been used as a precursor for the synthesis of novel materials with interesting properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever, and their inhibition by N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide results in the observed anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide inhibits the production of prostaglandins, cytokines, and chemokines, which are involved in the regulation of inflammation and immune responses. In vivo studies have shown that N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide reduces inflammation, pain, and fever in animal models of disease.

Advantages and Limitations for Lab Experiments

N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide has several advantages for lab experiments, such as its high purity and stability, which make it easy to handle and store. However, N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide also has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide can be expensive to synthesize, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the investigation of N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide as a potential treatment for various diseases, such as arthritis and cancer. Additionally, N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide can be further studied for its potential applications in agriculture and materials science. Overall, N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential.

Synthesis Methods

The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(4-fluorophenyl)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This method has been optimized to obtain high yields of N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide with minimal impurities.

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-12-2-8-15(9-3-12)20(18,19)17-11-10-13-4-6-14(16)7-5-13/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBFTRQFZJDJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide

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